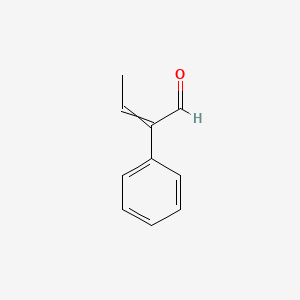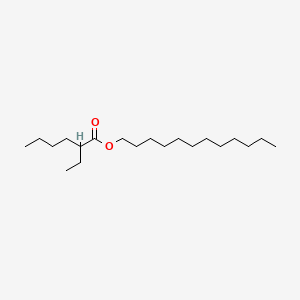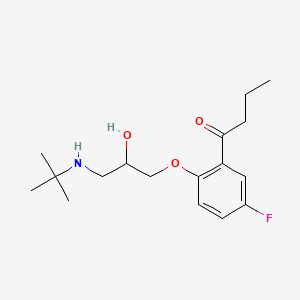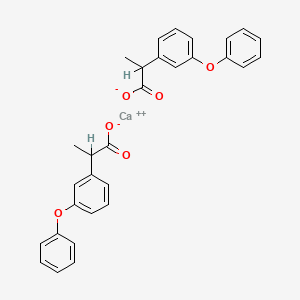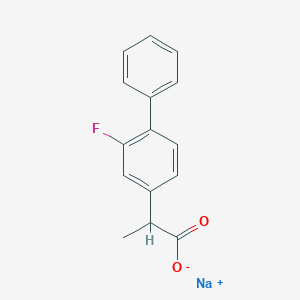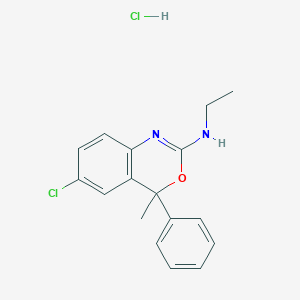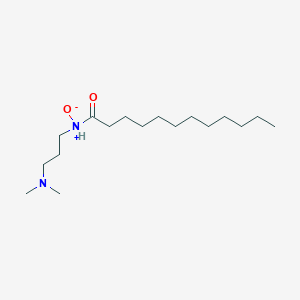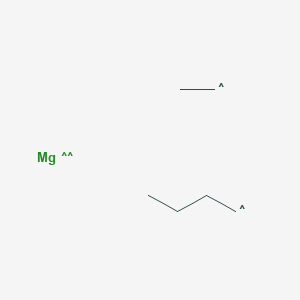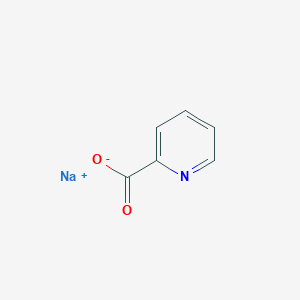
sodium;pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;pyridine-2-carboxylate” is known as Alkenes, C15-18. It is a mixture of hydrocarbons with carbon chain lengths ranging from fifteen to eighteen. This compound is derived from petroleum products and is primarily composed of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Alkenes, C15-18 involves the cracking of larger hydrocarbons found in petroleum. This process typically occurs in a refinery setting where high temperatures and pressures are used to break down larger molecules into smaller ones. The cracking process can be achieved through thermal cracking, catalytic cracking, or hydrocracking.
Industrial Production Methods:
Thermal Cracking: This method involves heating the hydrocarbons to very high temperatures (around 450-750°C) in the absence of a catalyst. The high temperature causes the larger hydrocarbons to break down into smaller alkenes.
Catalytic Cracking: In this method, a catalyst such as zeolite is used to lower the temperature required for cracking (around 450-500°C). This process is more efficient and produces a higher yield of alkenes.
Hydrocracking: This method involves the use of hydrogen gas and a catalyst to break down the hydrocarbons. It operates at lower temperatures (around 300-450°C) and pressures compared to thermal cracking.
化学反应分析
Types of Reactions:
Oxidation: Alkenes, C15-18 can undergo oxidation reactions to form alcohols, aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The double bonds in alkenes can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkenes can undergo halogenation reactions where the double bond reacts with halogens (e.g., chlorine or bromine) to form dihalogenated compounds.
Addition: Alkenes can participate in addition reactions where molecules such as hydrogen halides (e.g., hydrogen chloride) or water add across the double bond to form haloalkanes or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Addition: Hydrogen chloride (HCl), water (H2O)
Major Products:
Oxidation: Alcohols, aldehydes, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Dihalogenated compounds
Addition: Haloalkanes, alcohols
科学研究应用
Chemistry: Alkenes, C15-18 are used as intermediates in the synthesis of various chemicals. They serve as starting materials for the production of alcohols, aldehydes, and carboxylic acids through oxidation reactions.
Biology: In biological research, alkenes are studied for their role in cell membrane structure and function. They are also used in the synthesis of biologically active compounds.
Medicine: Alkenes are used in the pharmaceutical industry as intermediates in the synthesis of drugs. They are also studied for their potential therapeutic effects.
Industry: Alkenes, C15-18 are used in the production of lubricants, detergents, and plasticizers. They are also used as feedstock in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of alkenes, C15-18 involves their ability to undergo various chemical reactions due to the presence of carbon-carbon double bonds. These double bonds are reactive sites that can participate in oxidation, reduction, substitution, and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Alkenes, C10-14: These are shorter-chain alkenes with carbon chain lengths ranging from ten to fourteen. They have similar chemical properties but differ in their physical properties such as boiling points and viscosities.
Alkenes, C20-24: These are longer-chain alkenes with carbon chain lengths ranging from twenty to twenty-four. They have higher boiling points and viscosities compared to Alkenes, C15-18.
Uniqueness: Alkenes, C15-18 are unique due to their specific carbon chain length, which gives them distinct physical properties such as boiling points and viscosities. These properties make them suitable for specific industrial applications such as lubricants and plasticizers.
属性
IUPAC Name |
sodium;pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBKHAOAHYZHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
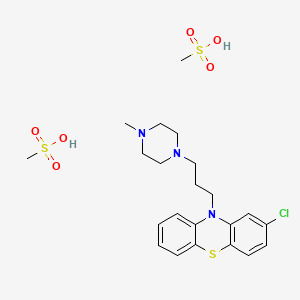
![sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate](/img/structure/B7824153.png)
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

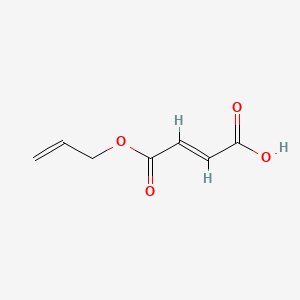
![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
